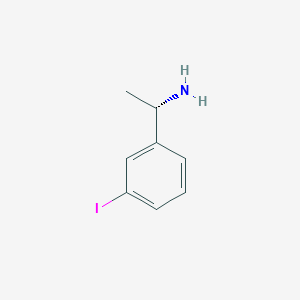

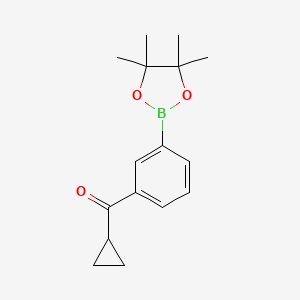

![molecular formula C32H33N3O8 B15330272 N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

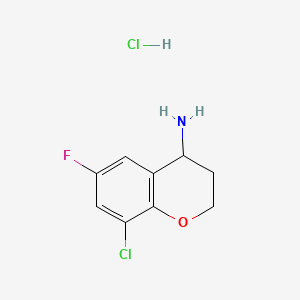

5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an acetyl group at the N4 position of cytidine. These modifications are crucial for its role in solid-phase synthesis of nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine typically involves the following steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

Acetylation of the N4 Position: The N4 position of the cytidine is acetylated using acetic anhydride in the presence of a base like triethylamine. This step ensures the protection of the amino group during subsequent reactions.

Industrial Production Methods

Industrial production of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of cytidine are reacted with 4,4’-dimethoxytrityl chloride and acetic anhydride under controlled conditions.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine undergoes several types of chemical reactions, including:

Deprotection Reactions: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid, to yield the free hydroxyl group.

Substitution Reactions: The acetyl group at the N4 position can be removed under basic conditions, such as with ammonia or methylamine, to regenerate the free amino group.

Common Reagents and Conditions

Trichloroacetic Acid: Used for the removal of the DMT protecting group.

Ammonia or Methylamine: Used for deacetylation of the N4 position.

Major Products Formed

Cytidine: The deprotected form of the compound after removal of both the DMT and acetyl groups.

Wissenschaftliche Forschungsanwendungen

5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of oligonucleotides for various applications.

Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.

Medicine: For the synthesis of therapeutic oligonucleotides used in gene therapy and RNA interference.

Industry: In the production of synthetic DNA and RNA for research and diagnostic purposes.

Wirkmechanismus

The primary mechanism of action of 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine involves its incorporation into oligonucleotides during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the acetyl group protects the N4 amino group. These protecting groups are selectively removed during the synthesis process to allow for the sequential addition of nucleotides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5’-O-(4,4’-Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in the synthesis of thymidine-containing oligonucleotides.

5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl cytidine: Similar to 5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine but with a benzoyl group at the N4 position instead of an acetyl group.

Uniqueness

5’-O-(4,4’-DiMethoxytrityl)-N4-acetyl cytidine is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The combination of the DMT and acetyl groups allows for precise control over the synthesis process, making it a valuable tool in nucleic acid research and production.

Eigenschaften

Molekularformel |

C32H33N3O8 |

|---|---|

Molekulargewicht |

587.6 g/mol |

IUPAC-Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39) |

InChI-Schlüssel |

AFQGZOMSSIQDMD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

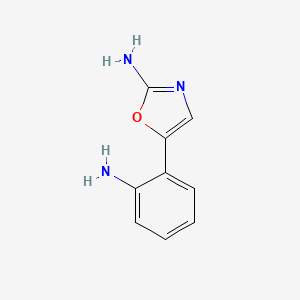

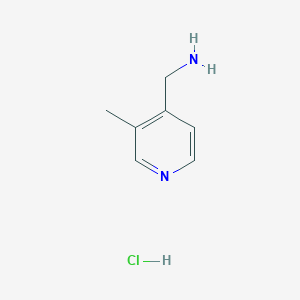

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)

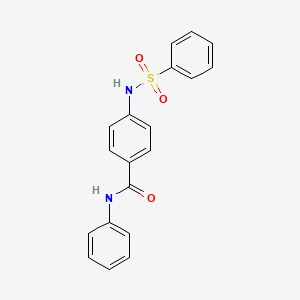

![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)